REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[CH2:9][O:8][C:7](=[O:11])[C:6]=2[CH:5]=[CH:4][C:3]=1[CH:12]1[CH2:14][O:13]1.C(Cl)Cl>CO>[CH3:1][C:2]1[C:10]2[CH2:9][O:8][C:7](=[O:11])[C:6]=2[CH:5]=[CH:4][C:3]=1[C@@H:12]1[CH2:14][O:13]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=2C(OCC21)=O)C2OC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The separation
|
Type
|
CUSTOM
|
Details
|
10% EtOH/CO2, flow rate 200 ml/min, 100 bar, 25° C
|
Type
|
WASH
|
Details
|
The faster eluting (2R)-epoxide (I-15B)
|
Type
|
WASH
|
Details
|
eluted at 5.2 min
|
Duration
|
5.2 min
|
Type
|
WASH
|
Details
|
the slower eluting (2S)-epoxide (I-15A)
|
Type
|
WASH
|
Details
|
eluted at 5.6 min.
|
Duration
|
5.6 min
|
Reaction Time |
2.12 min |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC=2C(OCC21)=O)[C@H]2OC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[CH2:9][O:8][C:7](=[O:11])[C:6]=2[CH:5]=[CH:4][C:3]=1[CH:12]1[CH2:14][O:13]1.C(Cl)Cl>CO>[CH3:1][C:2]1[C:10]2[CH2:9][O:8][C:7](=[O:11])[C:6]=2[CH:5]=[CH:4][C:3]=1[C@@H:12]1[CH2:14][O:13]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=2C(OCC21)=O)C2OC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The separation
|
Type
|
CUSTOM
|
Details
|
10% EtOH/CO2, flow rate 200 ml/min, 100 bar, 25° C
|
Type
|
WASH
|
Details
|
The faster eluting (2R)-epoxide (I-15B)
|
Type
|
WASH
|
Details
|
eluted at 5.2 min
|
Duration
|
5.2 min
|
Type
|
WASH
|
Details
|
the slower eluting (2S)-epoxide (I-15A)
|
Type
|
WASH
|
Details
|
eluted at 5.6 min.
|
Duration
|
5.6 min
|
Reaction Time |
2.12 min |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC=2C(OCC21)=O)[C@H]2OC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[CH2:9][O:8][C:7](=[O:11])[C:6]=2[CH:5]=[CH:4][C:3]=1[CH:12]1[CH2:14][O:13]1.C(Cl)Cl>CO>[CH3:1][C:2]1[C:10]2[CH2:9][O:8][C:7](=[O:11])[C:6]=2[CH:5]=[CH:4][C:3]=1[C@@H:12]1[CH2:14][O:13]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=2C(OCC21)=O)C2OC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The separation
|
Type
|
CUSTOM
|
Details
|
10% EtOH/CO2, flow rate 200 ml/min, 100 bar, 25° C
|
Type
|
WASH
|
Details
|
The faster eluting (2R)-epoxide (I-15B)
|
Type
|
WASH
|
Details
|
eluted at 5.2 min
|
Duration
|
5.2 min
|
Type
|
WASH
|
Details
|
the slower eluting (2S)-epoxide (I-15A)
|
Type
|
WASH
|
Details
|
eluted at 5.6 min.
|
Duration
|
5.6 min
|
Reaction Time |
2.12 min |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC=2C(OCC21)=O)[C@H]2OC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |